molecular formula C3H4Cl3NO2 B1600084 2,2,2-trichloro-N-(hydroxymethyl)acetamide CAS No. 34891-76-4

2,2,2-trichloro-N-(hydroxymethyl)acetamide

Cat. No. B1600084
CAS RN: 34891-76-4
M. Wt: 192.42 g/mol
InChI Key: VDGDOWDNOPBCRE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(hydroxymethyl)acetamide is a chemical compound with the molecular formula C3H4Cl3NO2 . It is used as an organic building block and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

One of the methods reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde .


Molecular Structure Analysis

The molecular structure of 2,2,2-trichloro-N-(hydroxymethyl)acetamide is represented by the InChI code: 1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9) . The molecular weight of this compound is 192.43 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.43 . It is sealed in dry conditions and stored at 2-8°C . The compound is very soluble in water and poorly soluble in aliphatic hydrocarbons .

Safety And Hazards

2,2,2-Trichloro-N-(hydroxymethyl)acetamide is a poison by the intravenous route and moderately toxic by ingestion and intraperitoneal routes . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2,2,2-trichloro-N-(hydroxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGDOWDNOPBCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452554
Record name 2,2,2-Trichloro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-(hydroxymethyl)acetamide

CAS RN

34891-76-4
Record name 2,2,2-Trichloro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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